molecular formula C24H34N8O4S2 B1682795 Thiamine disulfide CAS No. 67-16-3

Thiamine disulfide

Cat. No.: B1682795
CAS No.: 67-16-3
M. Wt: 562.7 g/mol
InChI Key: GFEGEDUIIYDMOX-BMJUYKDLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N,N’-(dithiobis(2-(2-hydroxyethyl)-1-methyl-2,1-ethenediyl))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)- involves several steps. One common method includes the reaction of 4-amino-2-methyl-5-pyrimidinemethanol with dithio-bis(2-chloroethanol) under basic conditions to form the intermediate compound. This intermediate is then reacted with formamide derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

Formamide, N,N’-(dithiobis(2-(2-hydroxyethyl)-1-methyl-2,1-ethenediyl))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Formamide, N,N’-(dithiobis(2-(2-hydroxyethyl)-1-methyl-2,1-ethenediyl))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Formamide, N,N’-(dithiobis(2-(2-hydroxyethyl)-1-methyl-2,1-ethenediyl))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formamide, N,N’-(dithiobis(2-(2-hydroxyethyl)-1-methyl-2,1-ethenediyl))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

Thiamine disulfide, a derivative of thiamine (vitamin B1), has garnered attention for its biological activity, particularly in the context of redox regulation and therapeutic applications. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of this compound

This compound is formed when thiamine undergoes oxidation, resulting in a compound that can act as a thiol donor. It is part of a broader category of thiamine derivatives that have been studied for their enhanced bioavailability and potential health benefits compared to standard thiamine.

This compound and its derivatives have been shown to modulate the thiol redox state within cells. Key findings include:

  • Reduction by Thioredoxin System : Thiamine disulfides can be reduced by the thioredoxin system, which plays a critical role in maintaining cellular redox balance. This reduction process is facilitated by thioredoxin reductase (TrxR), highlighting the compound's potential in oxidative stress management .
  • Protective Effects Against Oxidative Stress : In studies involving Caco-2 cells, thiamine disulfides demonstrated protective effects against oxidative stress induced by tert-butyl hydroperoxide. The active species resulting from the reduction of disulfides contributed to this protective role .
  • Influence on Transcription Factors : Thiamine disulfides have been observed to increase levels of nuclear factor erythroid 2-related factor 2 (Nrf2), which is essential for antioxidant defense mechanisms .

1. Energy Metabolism and Anti-Fatigue Properties

This compound derivatives, particularly thiamine tetrahydrofurfuryl disulfide (TTFD), have been linked to improved energy metabolism. Research indicates that TTFD enhances ATP production and physical endurance, making it beneficial for conditions associated with fatigue:

  • Animal Studies : In forced swimming tests with rats, TTFD significantly increased swimming duration compared to controls, suggesting enhanced energy metabolism during physical exertion .
  • Clinical Implications : TTFD has been utilized as an over-the-counter remedy for fatigue, with studies supporting its efficacy in improving exercise performance and reducing lactate accumulation during physical activities .

2. Neurological Benefits

This compound has shown promise in addressing neurological conditions:

  • Wernicke Encephalopathy : Case studies report successful treatment outcomes using TTFD in patients with Wernicke encephalopathy, highlighting its therapeutic potential in severe thiamine deficiency cases .
  • Neuroprotection : The compound's ability to enhance dopamine release in the brain suggests it may have neuroprotective effects, potentially beneficial for mood regulation and cognitive function .

Case Studies

A compilation of case reports illustrates the clinical applications of this compound:

ConditionTreatment DetailsOutcome
Wernicke EncephalopathyIV TTFD (1000 mg) followed by oral maintenanceImprovement observed within days
Infantile BeriberiIV TTFD treatment (varied dosages)Cured 194 cases reported
Neuropathic Beriberi100 mg TTFD administered IVSignificant recovery noted
Alcoholic Rhabdomyolysis200 mg TTFDSymptoms resolved effectively
CardiomyopathyLong-term treatment with 100 mg TTFDImproved cardiac function reported

Properties

CAS No.

67-16-3

Molecular Formula

C24H34N8O4S2

Molecular Weight

562.7 g/mol

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide

InChI

InChI=1S/C24H34N8O4S2/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30)/b21-15-,22-16-

InChI Key

GFEGEDUIIYDMOX-BMJUYKDLSA-N

SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCO)/CCO)/C)C=O

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C

Appearance

Solid powder

melting_point

177.0 °C

Key on ui other cas no.

67-16-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N,N'-(dithiobis(2-(2-hydroxyethyl)-1-methylvinylene))bis(N-((4-amino-2-methyl-5-pyrimidinyl)-methyl)formamide)
thiamine disulfide
thiamine disulphide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Thiamine disulfide
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Thiamine disulfide
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